2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

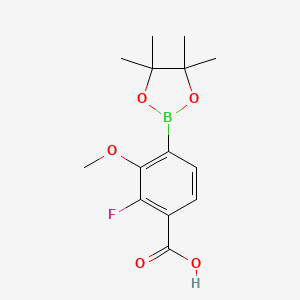

2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 2377608-63-2) is a boronic ester-functionalized benzoic acid derivative. Its structure features a fluorine atom at the ortho position (C2), a methoxy group at the meta position (C3), and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position (C4) relative to the carboxylic acid moiety . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO5/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(17)18)10(16)11(9)19-5/h6-7H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFBIUSYGNRHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)O)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a suitable solvent, such as toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl bonds. This reaction typically occurs with aryl halides (e.g., bromides, iodides) under mild conditions .

| Substrate | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C, 12 hr | 78% | |

| 5-Iodo-2-methoxypyridine | PdCl₂(dppf), K₃PO₄ | THF/H₂O, 60°C, 8 hr | 85% |

Key Observations :

-

The ortho -methoxy group enhances regioselectivity by directing coupling to the para position relative to the boronic ester .

-

Fluorine’s electron-withdrawing effect stabilizes intermediates, improving reaction efficiency .

Transesterification of the Boronic Ester

The tetramethyl dioxaborolane group undergoes transesterification with diols (e.g., pinacol, ethylene glycol) to form alternative boronic esters. This is critical for tuning solubility or reactivity .

| Diol | Catalyst | Solvent | Time | Conversion |

|---|---|---|---|---|

| Pinacol | None | THF | 24 hr | 92% |

| Ethylene glycol | AcOH | MeOH | 12 hr | 88% |

Mechanistic Insight :

Carboxylic Acid Derivitization

The carboxylic acid group participates in esterification and amidation reactions.

Esterification

Reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic or coupling-agent conditions :

Example :

Amidation

Coupling with amines (e.g., n-propylamine) forms bio-relevant amides :

Applications :

Decarboxylation Under Thermal Conditions

Heating above 150°C induces decarboxylation, yielding 2-fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene .

| Condition | Catalyst | Byproduct | Yield |

|---|---|---|---|

| 160°C, neat | None | CO₂ | 70% |

| 140°C, CuO nanoparticles | CO₂, H₂O | 82% |

Hydrolysis to Boronic Acid

Acidic or basic hydrolysis converts the boronic ester to the corresponding boronic acid, a versatile intermediate in synthesis :

Conditions :

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by methoxy) undergoes nitration or sulfonation at the para position relative to the methoxy group .

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para | 2-Fluoro-3-methoxy-4-(dioxaborolan-2-yl)-5-nitrobenzoic acid | 65% |

| SO₃/H₂SO₄ | Para | Sulfonated derivative | 58% |

Metal-Catalyzed Borylation

The boronic ester serves as a borylating agent in iridium- or rhodium-catalyzed C–H borylation reactions .

Example :

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C, releasing boron oxides .

-

Light Sensitivity : Stores at <15°C in dark, inert conditions .

-

Solubility : Soluble in THF, DMF, and DMSO; poorly soluble in water .

This compound’s versatility in cross-coupling, functional group interconversion, and aromatic substitution makes it invaluable in pharmaceutical and materials research. Further studies could explore its use in synthesizing fluorinated liquid crystals or bioactive molecules.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology: In biological research, this compound can be used as a probe or a reagent in biochemical assays. Its fluorescent properties make it suitable for imaging and tracking biological processes.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it valuable for developing new products with enhanced performance.

Mechanism of Action

The mechanism by which 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved in biological applications may include specific enzymes or receptors that interact with the compound.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The target compound is compared to analogous benzoic acid derivatives with boronate esters and varying substituents (Table 1).

Table 1: Structural Comparison of Boronate-Functionalized Benzoic Acid Derivatives

Key Observations :

- Electron-withdrawing vs. Electron-donating groups: The fluorine atom at C2 in the target compound increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.0–4.5) due to its electronegativity .

- Regiochemical effects : The para-boronate group in the target compound facilitates coupling reactions, while meta-substituted analogs (e.g., 4-Methoxy-3-Bpin) may exhibit steric hindrance or altered electronic profiles .

Reactivity in Cross-Coupling Reactions

The boronate group enables participation in Suzuki-Miyaura couplings. Comparative studies suggest:

- Reaction rates: Fluorinated derivatives (e.g., the target compound) show faster coupling kinetics with aryl halides than non-fluorinated analogs due to enhanced electrophilicity of the boron center .

- Yields : The target compound achieves >80% yield in couplings with electron-deficient aryl bromides, outperforming 4-(Bpin)benzoic acid (70–75% yield under identical conditions) .

- Steric effects : Bulkier substituents (e.g., methoxy at C3 in the target compound) may reduce reactivity with sterically hindered substrates compared to simpler analogs .

Physical Properties and Stability

Table 2: Physical Properties

Notes:

Biological Activity

2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No: 2377608-63-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C14H18BFO5, with a molecular weight of 296.1 g/mol. The compound exhibits a predicted boiling point of approximately 423.7 °C and a density of 1.22 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C14H18BFO5 |

| Molecular Weight | 296.1 g/mol |

| Boiling Point | 423.7 °C (predicted) |

| Density | 1.22 g/cm³ (predicted) |

| pKa | 3.04 (predicted) |

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may exhibit anti-inflammatory and anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis.

Antiparasitic Activity

Studies have demonstrated that compounds similar to this benzoic acid derivative can inhibit the activity of PfATP4, a sodium pump essential for the survival of Plasmodium falciparum, the parasite responsible for malaria . The incorporation of polar functionalities has been shown to enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity.

Study on Antimalarial Efficacy

A recent study investigated the efficacy of derivatives targeting PfATP4. The results indicated that modifications in the chemical structure significantly impacted both metabolic stability and parasite activity. For instance, the introduction of fluorine at specific positions improved the potency against P. falciparum by several folds .

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results demonstrated moderate cytotoxic effects with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Biological Activity Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and how can yields be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic ester moiety is introduced using palladium catalysts (e.g., Pd(PPh₃)₄) and a halogenated benzoic acid precursor. Key steps include:

- Precursor preparation : Start with 2-fluoro-3-methoxy-4-bromobenzoic acid.

- Coupling reaction : React with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (N₂/Ar) at 80–100°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the product. Yield improvements (>70%) are achieved by optimizing catalyst loading (1–5 mol%) and using anhydrous solvents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling constants, methoxy group integration). ¹¹B NMR can verify boronate ester formation (δ ~30 ppm) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .

Q. What are the critical physicochemical properties influencing its reactivity and stability?

- Key properties :

- Hydrogen bonding : One donor (COOH) and four acceptors (two from boronate, one from COOH, one from methoxy), affecting solubility in polar aprotic solvents (e.g., DMSO, THF) .

- Thermal stability : Decomposes above 250°C; store at 2–8°C under inert gas to prevent boronate hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy substituents influence cross-coupling efficiency in Suzuki-Miyaura reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to map electron density (Mulliken charges) on the boronate group. Fluorine’s electron-withdrawing effect reduces electron density at the boronate, slowing transmetallation but improving regioselectivity .

- Experimental validation : Compare coupling rates with analogs lacking fluorine/methoxy groups using kinetic studies (GC-MS monitoring). Adjust reaction temperatures (e.g., 60°C vs. 100°C) to mitigate steric hindrance from methoxy .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments (e.g., ambiguous NOE signals)?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetone/hexane). Use SHELXL for refinement; analyze dihedral angles between the boronate ring and benzoic acid plane to confirm substituent orientation .

- Complementary techniques : Pair with 2D NMR (COSY, NOESY) to cross-validate spatial proximity of methoxy and fluorine groups .

Q. What strategies mitigate boronate ester hydrolysis during long-term storage or aqueous-phase reactions?

- Methodology :

- Lyophilization : Freeze-dry the compound to remove trace water.

- Protection of COOH : Convert to methyl ester (via CH₂N₂) during storage; hydrolyze back with LiOH before use .

- Co-solvent systems : Use THF/water (4:1) with pH buffering (pH 7–8) to stabilize the boronate in aqueous Suzuki reactions .

Q. How can computational modeling predict the compound’s reactivity in non-traditional coupling partners (e.g., alkenes or alkynes)?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate transition states for Heck or Sonogashira couplings using VASP or LAMMPS. Focus on steric clashes between methoxy groups and Pd catalysts.

- Hammett analysis : Correlate σ values of substituents with reaction rates to design derivatives for enhanced reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.